hexadecyl diphenyl phosphate

説明

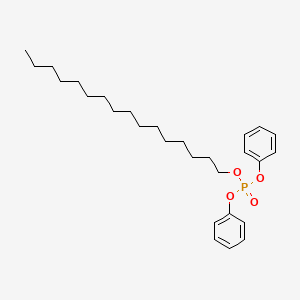

hexadecyl diphenyl phosphate is an organic compound that belongs to the class of phosphoric acid esters. These compounds are characterized by the presence of a phosphoric acid group bonded to an organic moiety. This compound is particularly notable for its long hexadecyl chain and diphenyl groups, which impart unique chemical and physical properties.

準備方法

Synthetic Routes and Reaction Conditions

hexadecyl diphenyl phosphate can be synthesized through the esterification of phosphoric acid with hexadecyl alcohol and diphenyl phosphate. The reaction typically involves the use of a condensing agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond.

Industrial Production Methods

In industrial settings, the production of phosphoric acid, hexadecyl diphenyl ester often involves the use of continuous flow reactors to ensure efficient mixing and reaction of the reactants. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

化学反応の分析

Types of Reactions

hexadecyl diphenyl phosphate undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of water, yielding phosphoric acid, hexadecyl alcohol, and diphenyl phosphate.

Oxidation: The compound can undergo oxidation reactions, particularly at the hexadecyl chain, leading to the formation of carboxylic acids or ketones.

Common Reagents and Conditions

Hydrolysis: Typically carried out in acidic or basic aqueous solutions.

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Substitution: Electrophilic aromatic substitution reactions often use reagents such as halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

Hydrolysis: Phosphoric acid, hexadecyl alcohol, diphenyl phosphate.

Oxidation: Carboxylic acids, ketones.

Substitution: Various substituted diphenyl derivatives.

科学的研究の応用

hexadecyl diphenyl phosphate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

Biology: Investigated for its potential as a surfactant in biological systems and its interactions with cell membranes.

Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

Industry: Utilized in the formulation of lubricants, plasticizers, and flame retardants.

作用機序

The mechanism of action of phosphoric acid, hexadecyl diphenyl ester is largely dependent on its amphiphilic structure. The long hexadecyl chain provides hydrophobic interactions, while the phosphoric acid group offers hydrophilic interactions. This dual nature allows the compound to interact with both hydrophobic and hydrophilic environments, making it effective as a surfactant and in drug delivery systems. The diphenyl groups can also participate in π-π interactions, further influencing the compound’s behavior in various applications.

類似化合物との比較

Similar Compounds

- Phosphoric acid, octadecyl diphenyl ester

- Phosphoric acid, dodecyl diphenyl ester

- Phosphoric acid, tetradecyl diphenyl ester

Uniqueness

hexadecyl diphenyl phosphate is unique due to its specific chain length and the presence of diphenyl groups. The hexadecyl chain provides a balance between hydrophobicity and flexibility, making it suitable for a variety of applications. The diphenyl groups enhance the compound’s stability and reactivity, distinguishing it from other phosphoric acid esters with different alkyl chains.

生物活性

Hexadecyl diphenyl phosphate (HDPP), a phosphoric acid ester, is notable for its amphiphilic properties, making it a subject of interest in various biological and industrial applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

This compound has the chemical formula CHOP and a molecular weight of 366.43 g/mol. Its structure features a long hexadecyl chain that contributes to its hydrophobic characteristics, while the phosphate group offers hydrophilicity. This unique combination enables HDPP to interact with both aqueous and lipid environments, facilitating its role as a surfactant and in drug delivery systems.

The biological activity of HDPP is primarily attributed to its amphiphilic nature:

- Surfactant Activity : The long hydrophobic hexadecyl tail allows HDPP to reduce surface tension in biological systems, enhancing membrane permeability and stability.

- Cell Membrane Interaction : The phosphate group can form hydrogen bonds with polar molecules, promoting interactions with cellular membranes, which may affect cellular signaling pathways and lipid metabolism .

Toxicological Assessments

Various studies have assessed the toxicity and biological effects of HDPP:

- Acute Toxicity : In animal studies, HDPP exhibited low acute toxicity with an oral median lethal dose (LD50) greater than 15,800 mg/kg in rats. Sub-lethal effects included lethargy and gastrointestinal disturbances .

- Dermal Exposure : A study on dermal exposure showed an LD50 greater than 7,940 mg/kg in rabbits, with minor effects such as reduced activity observed .

Effects on Development

A significant study evaluated the impact of HDPP on zebrafish larvae, revealing that exposure affected glucose and lipid metabolism. Key findings included:

- Metabolic Disruption : Changes in transcription levels of genes related to glucolipid metabolism were observed, leading to decreased glucose and triglyceride levels.

- Cardiotoxicity : Alterations in cardiac morphology were noted, indicating potential developmental toxicity during early life stages .

Surfactant Applications

HDPP has been investigated for its potential as a surfactant in various applications:

- Drug Delivery Systems : Its ability to enhance membrane permeability makes it suitable for formulating drug carriers that improve bioavailability.

- Industrial Use : In industrial formulations, HDPP is utilized as a plasticizer and lubricant due to its effective surfactant properties .

Research Findings Summary Table

特性

IUPAC Name |

hexadecyl diphenyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H43O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-21-26-30-33(29,31-27-22-17-15-18-23-27)32-28-24-19-16-20-25-28/h15-20,22-25H,2-14,21,26H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEUQWJRZKZQFAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H43O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9069132 | |

| Record name | Phosphoric acid, hexadecyl diphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9069132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Phosphoric acid, hexadecyl diphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

56827-92-0 | |

| Record name | Hexadecyl diphenyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56827-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphoric acid, hexadecyl diphenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056827920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, hexadecyl diphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphoric acid, hexadecyl diphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9069132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。